molecular formula C6H11Cl2N3O2 B2446396 2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride CAS No. 2137567-07-6

2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride

Cat. No. B2446396
CAS RN: 2137567-07-6
M. Wt: 228.07
InChI Key: BGBIBBSFOCOMRV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis pathway for similar compounds involves the reaction of two starting materials, followed by a series of chemical transformations to yield the final product . For example, 2-(aminomethyl)benzimidazole has been selected as an amine compound due to its potential selective ion-binding sites, planar structure, and high solubility in polar environments .


Molecular Structure Analysis

The molecular formula of a similar compound, 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate, is C8H11Cl2N3 . The InChI Code is 1S/C8H9N3.2ClH.H2O/c9-5-8-10-6-3-1-2-4-7(6)11-8;;;/h1-4H,5,9H2,(H,10,11);2*1H;1H2 .


Physical And Chemical Properties Analysis

The physical form of a similar compound, 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate, is a white to yellow or reddish beige solid . The storage temperature is -20°C .

Scientific Research Applications

Safety and Hazards

The safety data sheet for a similar compound, Aminomethyl-1H-imidazole dihydrochloride, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(aminomethyl)-5-methoxy-1H-pyrimidin-6-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.2ClH/c1-11-4-3-8-5(2-7)9-6(4)10;;/h3H,2,7H2,1H3,(H,8,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBIBBSFOCOMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride

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